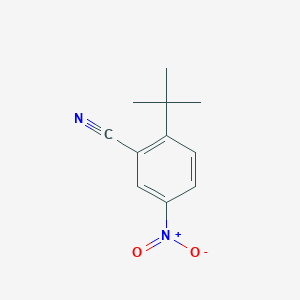

2-Tert-butyl-5-nitrobenzonitrile

Description

2-Tert-butyl-5-nitrobenzonitrile is a benzonitrile derivative featuring a tert-butyl group at the 2-position and a nitro group at the 5-position of the aromatic ring.

Properties

IUPAC Name |

2-tert-butyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)10-5-4-9(13(14)15)6-8(10)7-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYYFRCHNSLPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-nitrobenzonitrile typically involves the nitration of 2-Tert-butylbenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming 2-Tert-butyl-5-aminobenzonitrile.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Reduction: 2-Tert-butyl-5-aminobenzonitrile.

Substitution: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Scientific Research Applications

2-Tert-butyl-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of aromatic compounds and their biological activities.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-nitrobenzonitrile involves its ability to undergo various chemical reactions due to the presence of the nitro and tert-butyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack, while the tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in this compound occupies the ortho position relative to the nitrile, creating steric hindrance that may limit nucleophilic attacks or π-stacking interactions. In contrast, para-substituted tert-butyl groups in benzotriazoles (e.g., ) reduce steric clashes while maintaining electronic effects .

- Functional Group Reactivity : The nitrile group in this compound is less prone to hydrolysis compared to the ester group in Tert-butyl 2-hydroxy-5-nitrobenzoate . Nitriles are also versatile in cycloaddition or reduction reactions, unlike benzotriazoles, which are stable UV absorbers .

Biological Activity

2-Tert-butyl-5-nitrobenzonitrile (CAS Number: 873056-28-1) is a synthetic organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the presence of both a nitro group and a tert-butyl group, suggest its utility in various medicinal chemistry applications. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its interactions with biological systems.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the nitration of 2-tert-butylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. This method ensures the introduction of the nitro group at the desired position on the aromatic ring, optimizing yield and purity while minimizing by-products.

Antibacterial Properties

Research indicates that this compound may exhibit significant antibacterial activity. The nitro group is known for its role in enhancing the reactivity of compounds towards bacterial targets. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, although specific assays are necessary to quantify its effectiveness and establish minimum inhibitory concentrations (MICs).

Anticancer Potential

The structural characteristics of this compound also suggest potential anticancer properties. Compounds with similar nitro-substituted aromatic structures have been documented to possess cytotoxic effects against cancer cell lines. In vitro studies could be designed to evaluate the compound's efficacy against specific cancer types, focusing on mechanisms such as apoptosis induction or cell cycle arrest.

Interaction Studies

The interactions of this compound with various nucleophiles and electrophiles are crucial for understanding its reactivity and potential applications in drug development. These interactions can lead to the formation of new compounds with enhanced biological activity, making it a valuable candidate for further exploration in medicinal chemistry.

Comparative Analysis with Structural Analogues

To better understand the unique properties of this compound, it is insightful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Tert-butyl-4-nitrobenzonitrile | Nitro group at position 4 | Different electronic effects due to nitro positioning |

| 2-Tert-butyl-6-nitrobenzonitrile | Nitro group at position 6 | Variations in steric hindrance affecting reactivity |

| 2-Tert-butyl-3-nitrobenzonitrile | Nitro group at position 3 | Unique reactivity patterns compared to other isomers |

The positioning of the nitro group significantly influences the chemical reactivity and potential applications of these compounds, highlighting the importance of structural modifications in drug design.

Example Study: Nitro Compounds in Cancer Therapy

A study examining a series of nitro-substituted benzenes found that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis. Similar investigations could be conducted using this compound to assess its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.